3-{3-[4-(3-fluorobenzoyl)-1-piperazinyl]-3-oxopropyl}-1H-indole
Overview
Description
3-{3-[4-(3-fluorobenzoyl)-1-piperazinyl]-3-oxopropyl}-1H-indole, commonly known as Flibanserin, is a drug developed by Boehringer Ingelheim for the treatment of hypoactive sexual desire disorder (HSDD) in women. It is a non-hormonal drug that acts on the central nervous system, specifically targeting the serotonin receptors in the brain.
Mechanism of Action
Flibanserin acts on the central nervous system by targeting the serotonin receptors, specifically the 5-HT1A and 5-HT2A receptors. It increases the levels of dopamine and norepinephrine in the brain, which are associated with sexual desire and arousal. Flibanserin also decreases the levels of serotonin, which is associated with sexual inhibition.
Biochemical and Physiological Effects:
Flibanserin has been shown to increase sexual desire and decrease distress associated with low sexual desire in women with 3-{3-[4-(3-fluorobenzoyl)-1-piperazinyl]-3-oxopropyl}-1H-indole. It has also been shown to improve sexual function and satisfaction. Flibanserin has some side effects, including dizziness, fatigue, and nausea, which are generally mild and transient.
Advantages and Limitations for Lab Experiments
Flibanserin has several advantages for lab experiments, including its specificity for the serotonin receptors, its ability to cross the blood-brain barrier, and its non-hormonal nature. However, Flibanserin has some limitations for lab experiments, including its low yield in the synthesis process, its relatively high cost, and its potential for side effects.
Future Directions
There are several future directions for the research and development of Flibanserin. One direction is to explore its potential use in the treatment of other conditions such as depression, anxiety, and alcoholism. Another direction is to investigate its mechanism of action further to better understand its effects on sexual desire and arousal. Additionally, there is a need for further research into the safety and efficacy of Flibanserin in different populations, such as postmenopausal women and men. Finally, there is a need for the development of more efficient and cost-effective synthesis methods for Flibanserin.
Conclusion:
In conclusion, Flibanserin is a drug that has been developed for the treatment of 3-{3-[4-(3-fluorobenzoyl)-1-piperazinyl]-3-oxopropyl}-1H-indole in women. Its mechanism of action involves targeting the serotonin receptors in the brain, and it has been shown to increase sexual desire and improve sexual function in women with 3-{3-[4-(3-fluorobenzoyl)-1-piperazinyl]-3-oxopropyl}-1H-indole. Flibanserin has several advantages for lab experiments, but it also has some limitations. Future research should focus on exploring its potential use in the treatment of other conditions, investigating its mechanism of action further, and developing more efficient synthesis methods.
Scientific Research Applications
Flibanserin has been extensively studied for its potential use in the treatment of 3-{3-[4-(3-fluorobenzoyl)-1-piperazinyl]-3-oxopropyl}-1H-indole in women. Several clinical trials have been conducted to evaluate its efficacy and safety. In a randomized, double-blind, placebo-controlled study involving 1,378 premenopausal women with 3-{3-[4-(3-fluorobenzoyl)-1-piperazinyl]-3-oxopropyl}-1H-indole, Flibanserin was found to significantly improve sexual desire and decrease distress associated with low sexual desire. Flibanserin has also been studied for its potential use in the treatment of other conditions such as depression, anxiety, and alcoholism.
properties
IUPAC Name |
1-[4-(3-fluorobenzoyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O2/c23-18-5-3-4-16(14-18)22(28)26-12-10-25(11-13-26)21(27)9-8-17-15-24-20-7-2-1-6-19(17)20/h1-7,14-15,24H,8-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNDOUPKASKOAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCC2=CNC3=CC=CC=C32)C(=O)C4=CC(=CC=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.